molecular formula C23H33NOSi B152458 (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine CAS No. 864466-71-7

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

Cat. No.: B152458
CAS No.: 864466-71-7
M. Wt: 367.6 g/mol
InChI Key: YJFSFDYMOMREQP-NRFANRHFSA-N
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Description

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a diphenylmethyl group and a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis, particularly in the preparation of enantiomerically pure compounds due to its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Diphenylmethyl Group: This step involves the addition of a diphenylmethyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.

    Protection with Tert-Butyldimethylsilyl Group: The final step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine involves its interaction with specific molecular targets. The TBS group provides steric protection, while the diphenylmethyl group can participate in various interactions, including π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine: The enantiomer of the compound, which has different chiral properties.

    2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine: A similar compound with a different substituent on the pyrrolidine ring.

    2-(((tert-Butyldimethylsilyl)oxy)phenyl)pyrrolidine: Another related compound with a phenyl group instead of a diphenylmethyl group.

Uniqueness

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is unique due to its specific combination of a chiral pyrrolidine ring, a diphenylmethyl group, and a TBS protecting group. This combination provides distinct steric and electronic properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFSFDYMOMREQP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864466-71-7
Record name 864466-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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